molecular formula C8H7IN2 B13647066 2-Amino-3-iodo-5-methylbenzonitrile CAS No. 1438416-91-1

2-Amino-3-iodo-5-methylbenzonitrile

Katalognummer: B13647066
CAS-Nummer: 1438416-91-1
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: JBSAETYDWXNGSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-5-methylbenzonitrile typically involves the iodination of 2-Amino-5-methylbenzonitrile. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions generally include an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas.

Major Products Formed

    Substitution: Formation of azido, cyano, or thiourea derivatives.

    Oxidation: Formation of 2-nitro-3-iodo-5-methylbenzonitrile.

    Reduction: Formation of 2-Amino-3-iodo-5-methylbenzylamine.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-iodo-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-3-iodo-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified into derivatives with enhanced activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-iodo-3-methylbenzonitrile
  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-3-bromo-5-methylbenzonitrile

Uniqueness

2-Amino-3-iodo-5-methylbenzonitrile is unique due to the presence of the iodine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom’s larger size and higher electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.

Eigenschaften

CAS-Nummer

1438416-91-1

Molekularformel

C8H7IN2

Molekulargewicht

258.06 g/mol

IUPAC-Name

2-amino-3-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H7IN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3

InChI-Schlüssel

JBSAETYDWXNGSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)I)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.